molecular formula C19H20INO3 B11790211 Methyl 2-(1-(4-iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate

Methyl 2-(1-(4-iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate

Cat. No.: B11790211
M. Wt: 437.3 g/mol
InChI Key: CRLZVSIUTAGYSO-UHFFFAOYSA-N
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Description

Methyl 2-(1-(4-iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate is an organic compound with a complex structure that includes an indole core, a methyl ester group, and an iodophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(4-iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate typically involves multiple steps. One common method starts with the iodination of a suitable precursor, followed by the formation of the indole ring and subsequent esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that minimize the number of steps and maximize efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(4-iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole compounds.

Scientific Research Applications

Methyl 2-(1-(4-iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving biological pathways and mechanisms, particularly those related to indole derivatives.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(1-(4-iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The indole core and iodophenyl group can participate in binding interactions, influencing biological pathways and exerting specific effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-iodophenyl)acetate: A simpler compound with similar iodophenyl and ester groups but lacking the indole core.

    Indole-3-acetic acid: An indole derivative with different substituents, commonly studied in plant biology.

    4-Iodoindole: An indole compound with an iodine substituent, used in various organic synthesis applications.

Uniqueness

Methyl 2-(1-(4-iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate is unique due to its combination of an indole core, iodophenyl group, and ester functionality

Biological Activity

Methyl 2-(1-(4-iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetate is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on diverse sources.

Structural Characteristics

The compound features a methyl ester group and an indole derivative with a 4-iodophenyl substituent. The indole moiety is known for its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The presence of iodine in the structure may enhance its biological activity through various mechanisms such as increased lipophilicity and improved receptor binding affinity .

Anticancer Properties

Research indicates that compounds with indole structures often display anticancer properties. For instance, related compounds have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The specific biological activity of this compound would require empirical testing to confirm its efficacy against specific cancer types .

Neuroprotective Effects

Indole derivatives have also been studied for their neuroprotective effects. Compounds similar to this compound may promote neurite outgrowth and enhance neuronal survival under stress conditions. This suggests potential applications in treating neurodegenerative diseases .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory activity. Indole derivatives are known to modulate inflammatory pathways and cytokine production. Studies on structurally related compounds indicate that they can influence the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

The synthesis of this compound involves several synthetic steps that must be optimized for yield and purity. The mechanism of action is likely related to its ability to interact with specific biological targets within cells. Understanding these interactions is crucial for assessing its therapeutic potential.

Comparative Analysis with Related Compounds

A comparative analysis highlights how variations in substituents can influence biological activity:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl 2-(1-(4-fluorophenyl)-indole)acetateContains a fluorophenyl groupAntidepressant effectsFluorine may enhance metabolic stability
Methyl 3-(indolyl)propionateDifferent substitution pattern on indoleAnticancer propertiesLacks iodine; different activity profile
Methyl 2-(1-(3-bromophenyl)-indole)acetateBromine substitutionSimilar potential as antidepressantBromine's electronic properties differ from iodine

This table illustrates the diversity of biological activities among related compounds and underscores the potential uniqueness of this compound within this class .

Properties

Molecular Formula

C19H20INO3

Molecular Weight

437.3 g/mol

IUPAC Name

methyl 2-[1-(4-iodophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-2-yl]acetate

InChI

InChI=1S/C19H20INO3/c1-19(2)10-16-15(17(22)11-19)8-14(9-18(23)24-3)21(16)13-6-4-12(20)5-7-13/h4-8H,9-11H2,1-3H3

InChI Key

CRLZVSIUTAGYSO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(N2C3=CC=C(C=C3)I)CC(=O)OC)C(=O)C1)C

Origin of Product

United States

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